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Compound of Interest

Compound Name: GPR41 agonist-1

Cat. No.: B10819967

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tissue distribution, expression levels, and
signaling pathways of G protein-coupled receptor 41 (GPR41), also known as free fatty acid
receptor 3 (FFAR3). GPRA41 is a key receptor for short-chain fatty acids (SCFASs), which are
metabolites produced by the gut microbiota. Its role in various physiological processes makes it
a significant target for therapeutic development.

GPR41 (FFAR3) Tissue Distribution and Expression

GPRA41 exhibits a widespread but distinct pattern of expression across various human and
animal tissues. The majority of available data is based on messenger RNA (mMRNA) analysis,
with protein expression data being more limited.

MRNA Expression Levels

Quantitative data on GPR41 mRNA expression from various sources, including the Genotype-
Tissue Expression (GTEX) project and other transcriptomic studies, are summarized below.
Expression levels are presented in Transcripts Per Million (TPM), which normalizes for gene
length and sequencing depth.
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Human mRNA Expression

Tissue Notes
(TPM) - GTEx
Adipose Tissue 15 25 Consistently detected
(Subcutaneous) o expression.[1]
Adipose Tissue (Visceral) ~1.0-2.0
) ) Expression is observed in the

Colon (Sigmoid & Transverse) ~0.5-15 ]

colonic mucosa.[2]
Spleen ~0.5-15 [3]
Pancreas ~0.4-1.0 [3]
Small Intestine (Terminal

~0.3-0.8

lleum)
Esophagus (Mucosa) ~0.3-0.7
Stomach ~0.2-0.6

Detected in peripheral blood
Whole Blood ~0.2-0.5

mononuclear cells.[1]
Lung ~0.2-0.4
Thyroid ~0.2-0.4
Heart (Atrial Appendage & Left 0.1-0.3 Low levels of expression
Ventricle) o detected.
Liver ~0.1-0.2 Very low expression.
Skeletal Muscle ~0.1-0.2

Brain (Various Regions)

Generally low (<0.2)

Low expression in most brain

regions.

Note: The Human Protein Atlas reports low membrane and cytoplasmic protein expression in

most tissues, including the gastrointestinal tract. There is sometimes low consistency between

antibody staining and RNA expression data, suggesting that further validation is often required.
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Protein Expression

Quantitative proteomics data for GPR41 is less readily available. However,
immunohistochemistry (IHC) and Western blotting studies have confirmed its presence in
several key tissues.

Tissue Protein Expression Level Cellular Localization
Adipose Tissue Detected Adipocytes.

Enteroendocrine L-cells, K-
Colon Detected

cells, and enterocytes.
Pancreas Detected Islets of Langerhans (3-cells).
Spleen Detected
Peripheral Blood Mononuclear

Detected Monocytes.

Cells
Sympathetic Ganglia Detected Neurons.
Airway Smooth Muscle Detected Smooth muscle cells.

GPR41 (FFAR3) Signaling Pathways

GPRA41 is a G protein-coupled receptor (GPCR) that primarily signals through the Gai/o
pathway. Activation by its SCFA ligands, predominantly propionate and butyrate, leads to the
inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (CAMP)
levels. This canonical pathway can influence a variety of downstream cellular processes.

Recent evidence also suggests potential signaling through Gy subunits, which can activate
phospholipase C (PLC) and downstream pathways involving protein kinase C (PKC) and
mitogen-activated protein kinases (MAPKS) like ERK1/2. There is also emerging evidence of
GPR41 forming heterodimers with the related receptor GPR43 (FFAR2), which may lead to
distinct signaling outcomes.

Signaling Pathway Diagram
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Caption: GPR41 (FFARS3) canonical and potential non-canonical signaling pathways.

Experimental Protocols
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Detailed methodologies for studying GPR41 expression are crucial for obtaining reliable and
reproducible results. Below are representative protocols for immunohistochemistry, Western
blotting, and quantitative PCR.

Immunohistochemistry (IHC) for GPR41 in Human Colon
Tissue

This protocol outlines the steps for the detection and localization of GPR41 protein in paraffin-
embedded human colon tissue sections.

Experimental Workflow: Immunohistochemistry
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Caption: A typical workflow for immunohistochemical analysis of GPR41.
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Detailed Protocol:

o Tissue Preparation: Obtain formalin-fixed, paraffin-embedded (FFPE) human colon tissue
blocks.

e Sectioning: Cut 4-5 um thick sections using a microtome and mount them on positively
charged slides.

o Deparaffinization and Rehydration:
o Incubate slides in xylene (2 x 5 minutes).
o Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 x 3 minutes each).
o Rinse with distilled water.
e Antigen Retrieval:
o Immerse slides in 10 mM sodium citrate buffer (pH 6.0).
o Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.
o Allow slides to cool to room temperature.

e Blocking:

[¢]

Wash sections in Tris-buffered saline with 0.1% Tween 20 (TBST).

o

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

Rinse with TBST.

[e]

o

Incubate with a blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room
temperature.

e Primary Antibody Incubation:

o Incubate sections with a validated primary antibody against GPR41 (e.g., rabbit polyclonal
or mouse monoclonal) diluted in blocking solution (e.g., 1:100 - 1:500) overnight at 4°C in
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a humidified chamber.

e Secondary Antibody Incubation:
o Wash sections with TBST (3 x 5 minutes).

o Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat
anti-rabbit or goat anti-mouse) for 1 hour at room temperature.

e Detection:
o Wash sections with TBST (3 x 5 minutes).

o Apply 3,3'-diaminobenzidine (DAB) substrate and incubate until the desired brown color
develops.

o Stop the reaction by rinsing with distilled water.
» Counterstaining:
o Counterstain with hematoxylin for 1-2 minutes.
o "Blue" the sections in running tap water.
e Dehydration and Mounting:
o Dehydrate through a graded ethanol series and clear in xylene.
o Mount with a permanent mounting medium.
e Analysis:

o Examine slides under a light microscope to assess the staining intensity and cellular
localization of GPR41.

Western Blotting for GPR41 in Adipose Tissue

This protocol describes the detection of GPR41 protein in lysates from human or murine
adipose tissue.
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Experimental Workflow: Western Blotting
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Caption: Standard workflow for Western blot analysis of GPR41 protein.

Detailed Protocol:

e Protein Extraction:

o Homogenize frozen adipose tissue in ice-cold RIPA buffer supplemented with protease
and phosphatase inhibitors.

o Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

o Carefully collect the infranatant, avoiding the upper lipid layer.

e Protein Quantification:

o Determine the protein concentration of the lysates using a BCA protein assay Kkit.

o SDS-PAGE:

o Denature 20-40 ug of protein per lane by boiling in Laemmli sample buffer.

o Separate proteins on a 10-12% SDS-polyacrylamide gel.

e Protein Transfer:

o Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

» Blocking:

o Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for
1 hour at room temperature.

e Primary Antibody Incubation:

o Incubate the membrane with a primary antibody against GPR41 (diluted 1:500 - 1:2000 in
blocking buffer) overnight at 4°C with gentle agitation.

e Secondary Antibody Incubation:
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o Wash the membrane with TBST (3 x 10 minutes).

o Incubate with an HRP-conjugated secondary antibody (diluted 1:2000 - 1:10000 in
blocking buffer) for 1 hour at room temperature.

e Detection:

o Wash the membrane with TBST (3 x 10 minutes).

o Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
e Imaging and Analysis:

o Capture the chemiluminescent signal using an imaging system.

o Perform densitometric analysis to quantify protein band intensity, normalizing to a loading
control (e.g., B-actin or GAPDH).

Quantitative PCR (gPCR) for GPR41 mRNA

This protocol provides a method for quantifying the relative expression of GPR41 mRNA in

various tissues.

Experimental Workflow: gPCR
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Caption: Key steps in the quantitative PCR workflow for GPR41 mRNA expression analysis.
Detailed Protocol:
» RNA Extraction:

o Extract total RNA from tissue samples using a TRIzol-based method or a commercial RNA
extraction kit, including a DNase treatment step to remove genomic DNA contamination.

* RNA Quality and Quantity:

o Assess RNA concentration and purity using a spectrophotometer (A260/A280 ratio).
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o Verify RNA integrity by agarose gel electrophoresis.

o CcDNA Synthesis:

o Synthesize first-strand cDNA from 1 pg of total RNA using a reverse transcription kit with
oligo(dT) or random primers.

e PCR:

o Prepare the gPCR reaction mixture containing cDNA, forward and reverse primers for
GPRA41, and a SYBR Green or TagMan master mix.

o Human GPR41 Primer Example:
» Forward: 5-AGCAGCGTCTTCTTCCTCAC-3'
= Reverse: 5-ATAGCACAGGCCGATGATGG-3'
o Cycling Conditions (Example):
= Initial denaturation: 95°C for 10 minutes.
= 40 cycles of:
» Denaturation: 95°C for 15 seconds.
= Annealing/Extension: 60°C for 1 minute.
= Melt curve analysis (for SYBR Green).
o Data Analysis:

o Determine the cycle threshold (Ct) values for GPR41 and a reference gene (e.g., GAPDH,
ACTB).

o Calculate the relative expression of GPR41 mRNA using the AACt method.

Conclusion
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GPR41 (FFAR3) is a widely expressed receptor with significant roles in sensing gut microbial
metabolites and modulating various physiological functions. Its expression in key metabolic and
immune tissues underscores its potential as a therapeutic target. The data and protocols
presented in this guide provide a solid foundation for researchers and drug development
professionals to further investigate the biology of GPR41 and explore its therapeutic potential.
Accurate and reproducible quantification of its expression and a thorough understanding of its
signaling pathways are essential for advancing this field of research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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